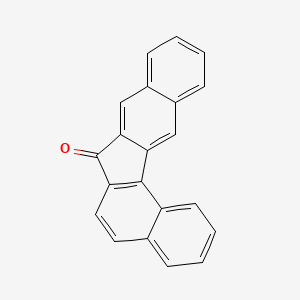

7H-Dibenzo(b,g)fluoren-7-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86854-02-6 |

|---|---|

Molecular Formula |

C21H12O |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

pentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaen-12-one |

InChI |

InChI=1S/C21H12O/c22-21-17-10-9-13-5-3-4-8-16(13)20(17)18-11-14-6-1-2-7-15(14)12-19(18)21/h1-12H |

InChI Key |

QTITWRIKGLTAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 7h Dibenzo B,g Fluoren 7 One and Its Derivatives

Precursor-Based Synthetic Routes to the 7H-Dibenzo(b,g)fluoren-7-one Core

The fundamental tetracyclic framework of this compound is assembled through several key synthetic paradigms, including multi-step sequences, crucial cyclization reactions, and modern carbonylation techniques.

Multi-Step Organic Reactions for Core Structure Formation

The construction of the this compound core and related polycyclic aromatic ketones (PAKs) often relies on classic organic reactions that build the complex ring system from less complex starting materials. One of the prominent methods is the Scholl reaction, which involves the acid-catalyzed intramolecular arylation to form a new carbon-carbon bond between two aromatic rings. For instance, the formation of 5-ring PAKs like 7H-dibenzo[b,g]fluoren-7-one (DBbgFO) occurs when cyclization creates a bond between two carbon atoms that are in the ortho-position relative to a carbonyl group. researchgate.net

Other traditional strategies for synthesizing the broader class of fluorenones, which can be adapted for this specific isomer, include Friedel-Crafts acylations and the oxidation of corresponding fluorene (B118485) precursors. researchgate.net Friedel-Crafts reactions, for example, can be used to introduce an acyl group onto an aromatic substrate, which can then be followed by an intramolecular cyclization to form the five-membered ketone ring. beilstein-journals.org These multi-step approaches, while effective, often require harsh conditions and may generate significant waste products. researchgate.net

Cyclization Reactions and Their Mechanistic Investigations

Cyclization is the pivotal step in forming the characteristic five-membered ring of the dibenzofluorenone structure. The Scholl reaction is a key example of such a cyclization. researchgate.net This reaction typically employs a strong acid, such as polyphosphoric acid (PPA), at elevated temperatures. The mechanism involves the protonation of the precursor ketone, followed by an electrophilic attack of one aromatic ring onto another, leading to the formation of the new C-C bond and subsequent aromatization. researchgate.net

For related polycyclic systems, mechanistic studies have revealed the complexity of these transformations. For example, in PPA at high temperatures, dibenzofluorenones can undergo reversible Friedel-Crafts acyl rearrangements, leading to isomerization. These rearrangements are proposed to proceed through an O-protonated intermediate, highlighting the dynamic nature of these cyclization and rearrangement processes under strong acid conditions. researchgate.net Alternative modern cyclization methods, such as those involving visible-light-induced cascade reactions, have been developed for related heterocyclic systems, suggesting potential future pathways for dibenzofluorenone synthesis. rsc.org

Carbonylation Approaches, Including Metal-Catalyzed Pathways and Side-Product Formation

Modern synthetic chemistry offers powerful tools for introducing carbonyl groups, with metal-catalyzed carbonylation reactions being particularly prominent. nih.gov Palladium-catalyzed processes are the most extensively developed and allow for the direct insertion of carbon monoxide (CO) to form ketones. nih.govliv.ac.uk One such approach is the oxidative carbonylation of aryl boronic acids, which can be used to synthesize symmetrical diaryl ketones under atmospheric CO pressure. liv.ac.uk

The general mechanism for palladium-catalyzed oxidative carbonylation involves the initial formation of a Pd(II) species, followed by transmetalation with an aryl boronic acid. Subsequent coordination and insertion of CO into the palladium-carbon bond forms a palladium acyl intermediate. This intermediate can then react with another molecule of the aryl boronic acid, and subsequent reductive elimination yields the diaryl ketone product. liv.ac.uk While highly efficient, these reactions can be sensitive to reaction conditions, and potential side-product formation can occur, though specific examples for this compound are not detailed in the provided sources. The development of these methodologies continues, with electrochemical carbonylations emerging as an environmentally friendly alternative operating under mild conditions. nih.gov

Table 1: Comparison of Synthetic Approaches for Fluorenone Cores

| Method | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Scholl Reaction | Strong acids (e.g., PPA) | High temperatures | Direct C-C bond formation | Harsh conditions, potential for rearrangements researchgate.net |

| Friedel-Crafts Acylation/Cyclization | Lewis acids (e.g., AlCl₃) | Varies, often requires stoichiometric Lewis acid | Well-established, versatile | Generates significant waste, functional group intolerance researchgate.netbeilstein-journals.org |

| Palladium-Catalyzed Carbonylation | Palladium catalyst (e.g., Pd(PPh₃)₄), CO source, oxidant | Mild conditions (e.g., 1 atm CO, 40 °C) | High efficiency, wide scope, mild conditions liv.ac.uk | Requires specific precursors (e.g., aryl boronic acids) |

Strategies for Functionalization and Derivatization of this compound

Once the core structure is synthesized, it can be modified to introduce various functional groups or even replace core atoms to tune its properties for different applications.

Introduction of Various Substituents

The aromatic rings of the dibenzofluorenone system are amenable to electrophilic substitution, allowing for the introduction of a variety of functional groups. For the closely related 7H-dibenzo[c,g]carbazole (DBC) system, nitration has been demonstrated using nitric acid in acetic acid. acs.org This reaction can lead to the formation of mono- or dinitro derivatives depending on the conditions. Subsequent chemical manipulations, such as the hydrolysis of an acetoxy protecting group, can yield nitrated hydroxy-DBC derivatives. acs.org

Similarly, the synthesis of monohydroxylated derivatives of DBC has been achieved through multi-step sequences involving Fischer indole (B1671886) synthesis followed by demethylation with agents like boron tribromide. nih.gov For the benzo[c]fluoren-7-one series, an efficient synthesis of hydroxy derivatives has been described, starting from dimethoxynaphthaldehydes and using oxazolines as activating groups for aromatic nucleophilic substitution. researchgate.netresearchgate.net These examples demonstrate that standard aromatic functionalization techniques can be applied to these complex polycyclic systems to generate a library of substituted derivatives.

Synthesis of Heteroatom-Containing Analogs (e.g., Sila-derivatives)

Replacing a carbon atom within the core structure with a heteroatom can significantly alter the electronic and photophysical properties of the molecule. The synthesis of sila-derivatives, where the carbon at position 7 is replaced by a silicon atom, has been successfully accomplished for the dibenzo[c,g]fluorene system. researchgate.net

The synthesis of 7-sila-7H-dibenzo[c,g]fluorenes is achieved through the dilithiation of 2,2'-dibromo-1,1'-binaphthyl. The resulting dianion undergoes cyclization upon treatment with dihalosilanes, such as Me₂SiCl₂ or Ph₂SiCl₂. This method provides access to the desired silole (a silicon-containing analog of cyclopentadiene) in moderate yields, alongside some polymeric material. researchgate.net X-ray structural analysis of these sila-derivatives confirms the incorporation of silicon into the fluorene core and reveals a twisted C₂ symmetrical conformation due to steric repulsion from the binaphthyl group. researchgate.net Photophysical studies suggest the presence of significant σ−π conjugation, a characteristic feature of siloles that influences their electronic properties. researchgate.net

Table 2: Examples of Derivatization Reactions

| Derivative Type | Core Structure | Reaction | Key Reagents | Reference |

|---|---|---|---|---|

| Nitro-derivative | 7H-Dibenzo[c,g]carbazole | Nitration | HNO₃, Acetic Acid | acs.org |

| Hydroxy-derivative | 7H-Dibenzo[c,g]carbazole | Fischer Indole Synthesis & Demethylation | 8-methoxy-2-tetralone, 2-naphthyl-hydrazine, BBr₃ | nih.gov |

| Hydroxy-derivative | 7H-Benzo[c]fluoren-7-one | Aromatic Nucleophilic Substitution | Dimethoxynaphthaldehydes, Oxazolines | researchgate.netresearchgate.net |

| Sila-derivative | 7H-Dibenzo[c,g]fluorene | Dilithiation & Cyclization | 2,2'-dibromo-1,1'-binaphthyl, n-BuLi, Dihalosilanes (e.g., Ph₂SiCl₂) | researchgate.net |

Dimerization and Oligomerization Strategies

Dimerization and oligomerization of fluorenone-type building blocks represent a powerful strategy for the bottom-up synthesis of larger, more complex aromatic structures. While specific examples detailing the dimerization of this compound are not prevalent in the literature, related studies on substituted 9-fluorenones provide insight into the potential methodologies.

One notable strategy is the cross-dimerization of non-equivalent 9-fluorenones. researchmap.jp For instance, the reaction between 2,7-di-tert-butyl-9-fluorenone and 2,7-dibromo-9-fluorenone (B76252) can be achieved using a phosphite (B83602) solvent, avoiding the need for metal catalysts. researchmap.jp This reaction proceeds through the formation of spiroketone intermediates, which can then be transformed into dibenzo[g,p]chrysene (B91316) derivatives. researchmap.jp The suppression of homo-dimerization is a key advantage of this method, leading to higher yields of the desired cross-dimerized product. researchmap.jp The reaction conditions for such a cross-dimerization are summarized in the table below.

Table 1: Reaction Conditions for Cross-Dimerization of Substituted Fluorenones

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Cross-Adduct (%) |

|---|---|---|---|---|---|

| 2,7-di-tert-butyl-9-fluorenone | 2,7-dibromo-9-fluorenone | P(OiPr)₃ | 150 | 93 | 70 |

| 2,7-di-tert-butyl-9-fluorenone | 2,7-dimethoxy-9H-fluoren-9-one | P(OiPr)₃ | 110 | 3 | 11 |

Oligomerization strategies are also crucial for developing materials with tailored electronic and photophysical properties. For example, oligo(fluorene-co-dibenzothiophene-S,S-dioxide)s have been synthesized using a convergent approach based on the Suzuki cross-coupling reaction. researchgate.net This method allows for the preparation of well-defined trimers, pentamers, heptamers, and nonamers. researchgate.net Although not directly involving this compound, this approach highlights a viable pathway for creating oligomeric structures from fluorene-type monomers.

Advanced Coupling Reactions (e.g., Buchwald-Hartwig Type Aminations for Related Scaffolds)

Advanced cross-coupling reactions are indispensable for the functionalization of the this compound scaffold. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and introducing amino groups into aromatic systems. While specific applications of this reaction to this compound are not extensively documented, its utility has been demonstrated on a variety of related complex heterocyclic and polycyclic aromatic scaffolds.

For instance, an efficient Buchwald-Hartwig amination protocol has been developed for the synthesis of new hole transport materials based on carbazole (B46965) and spirobifluorene cores. rsc.org This protocol utilizes a Pd(OAc)₂/XPhos catalyst system with K₃PO₄ as the base. rsc.org The versatility of this reaction is also shown in the synthesis of 6,7-dihydrodibenzo[b,j] researchgate.netresearchgate.netphenanthroline derivatives, where a Buchwald-Hartwig amination was successfully employed for C-N bond formation. nih.gov

The general conditions for Buchwald-Hartwig amination on complex aromatic substrates often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. A representative set of conditions is provided in the table below.

Table 2: General Conditions for Buchwald-Hartwig Amination on Related Aromatic Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene / PEG 2000 dimethylether | Not specified |

| Not specified | Not specified | Not specified | Not specified | Not specified |

The successful application of the Buchwald-Hartwig amination to these structurally related compounds suggests its potential for the synthesis of amino-substituted derivatives of this compound, which could serve as building blocks for more complex functional materials.

Mechanistic Studies of Key Synthetic Transformations Involving this compound

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. While detailed mechanistic studies specifically targeting this compound are limited, investigations into related fluorenone and benzo[b]fluorenone systems offer valuable insights.

One relevant area of study is the thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones, which was expected to yield benzo[b]fluorenones. researchgate.net Interestingly, this reaction also produced benzo[a]fluorenones, indicating the occurrence of a novel rearrangement. researchgate.net This suggests that synthetic routes towards dibenzofluorenones may involve complex reaction pathways with the potential for unexpected rearrangements.

Furthermore, computational studies on the gas-phase formation of dibenzofuran (B1670420) from 9-fluorenone (B1672902) provide mechanistic details that could be analogous to the reactivity of dibenzofluorenones. mdpi.comnih.gov These studies, using molecular orbital theory calculations, have shown that the reaction can be initiated by the addition of a hydroxyl radical (∙OH) to the aromatic system. mdpi.comnih.gov For 9-fluorenone, the addition of ∙OH to the C8a position leads to the formation of an intermediate that can undergo ring-opening and subsequent reactions to form dibenzofuran. mdpi.com The activation enthalpy for this initial addition is relatively low, suggesting it is a favorable process. mdpi.com

Table 3: Calculated Enthalpies for Key Steps in the Reaction of 9-Fluorenone with ∙OH

| Reaction Step | Activation Enthalpy (kcal/mol) at 1000 K | Heat of Reaction (kcal/mol) at 1000 K |

|---|---|---|

| ∙OH addition to C8a of 9-fluorenone | 1.39 | -15.44 |

| Ring-opening of the 9FO–B1 intermediate | 15.85 | Not specified |

These mechanistic insights into the reactivity of the fluorenone core suggest that similar radical-initiated transformations could be relevant in both the synthesis and degradation pathways of this compound.

Advanced Structural Characterization and Elucidation of 7h Dibenzo B,g Fluoren 7 One and Its Analogs

High-Resolution Spectroscopic Analysis for Structural Assignment

Spectroscopic methods are fundamental in piecing together the molecular puzzle of compounds like 7H-Dibenzo(b,g)fluoren-7-one. Each technique provides a unique set of data, which, when combined, allows for an unambiguous assignment of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would reveal the chemical environment of each proton. The aromatic region of the spectrum would be particularly complex, with distinct signals for the twelve protons of the dibenzofluorenone core. The precise chemical shifts (δ) and coupling constants (J) would be dictated by the electron density of the aromatic rings and the spatial relationships between neighboring protons. Protons in sterically hindered positions, such as those in the "bay region," would likely exhibit downfield shifts due to anisotropic effects.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₂₁H₁₂O, high-resolution mass spectrometry (HRMS) would confirm its exact mass. The calculated monoisotopic mass is approximately 280.0888 Da. The observation of a molecular ion peak (M⁺) at this m/z value would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum would offer further structural clues. The stability of the polycyclic aromatic system would likely result in an intense molecular ion peak. Fragmentation might involve the loss of the carbonyl group as carbon monoxide (CO), leading to a significant fragment ion at M-28. This characteristic loss is a hallmark of many aromatic ketones.

Advanced Vibrational and Electronic Spectroscopy Techniques

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. In the FTIR spectrum of this compound, the most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the ketone. This peak is typically observed in the region of 1650-1700 cm⁻¹. The exact frequency would be influenced by the conjugation of the carbonyl group with the extensive aromatic system. The spectrum would also display a series of sharp bands in the 1400-1600 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic rings, and C-H bending vibrations below 900 cm⁻¹.

Electronic spectroscopy, such as UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. The analysis of these spectra can help in understanding the electronic structure and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For related polycyclic aromatic hydrocarbons, fluorescence spectroscopy has proven to be a highly sensitive technique for identification and quantification.

Solid-State Structural Determinations

While spectroscopic methods reveal the connectivity and electronic nature of a molecule, solid-state techniques like X-ray crystallography provide a definitive three-dimensional picture of the molecule's arrangement in a crystal lattice.

X-ray Crystallography of this compound and Related Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates of a molecule in the solid state. Although a crystal structure for this compound is not publicly documented, the analysis of closely related structures, such as 6-methyl-7H-dibenzo[b,g]fluorene, offers significant insights.

In such a structure, the dibenzo[b,g]fluorene core would be expected to be largely planar, a common feature of extended aromatic systems. The fusion of the benzene (B151609) rings to the fluorene (B118485) core creates a rigid structure. X-ray analysis would provide precise bond lengths and angles, revealing any deviations from ideal geometries that might be caused by intramolecular strain. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as π-π stacking and van der Waals interactions, would also be elucidated.

Conformational Analysis and Steric Hindrance Effects in the Solid State

The rigid, fused-ring system of this compound limits its conformational flexibility. However, subtle deviations from planarity can occur to alleviate steric strain. The region where the two benzene rings are fused in a concave manner, often referred to as the "bay region," is an area of significant steric hindrance. This intramolecular crowding can cause out-of-plane distortions of the aromatic rings.

In the solid state, these steric effects would be clearly visible in the crystal structure. The presence of the carbonyl group at the 7-position introduces specific electronic and steric demands that influence the local geometry. In derivatives, such as the aforementioned 6-methyl-7H-dibenzo[b,g]fluorene, the steric interactions between the methyl group and the adjacent aromatic protons would likely lead to measurable distortions in the molecular framework. A detailed analysis of the crystal packing would further reveal how these steric pressures influence the way molecules arrange themselves, affecting properties like melting point and solubility.

In-depth Structural Analysis of 7H-Dibenzo[b,g]fluoren-7-one Reveals Limited Publicly Available Data

While general information exists for the broader class of dibenzofluorenes and related polycyclic aromatic hydrocarbons, specific data pertaining to the 7-oxo derivative, this compound, is notably absent. This includes a lack of retrievable X-ray crystallography reports, which would provide definitive information on its solid-state structure, including bond lengths, bond angles, and crystal packing.

Similarly, detailed one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data, crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the electronic environment of the atomic nuclei, could not be located for this specific compound. High-resolution mass spectrometry (HRMS) data, which would offer precise mass determination and fragmentation patterns aiding in structural confirmation, is also not publicly documented.

Furthermore, the investigation did not uncover any specific computational studies, such as Density Functional Theory (DFT) calculations, that would provide theoretical insights into the molecular geometry, electronic structure, and spectroscopic properties of this compound.

The exploration for advanced chiroptical studies on derivatives of this compound also proved fruitless. There is no available literature on the synthesis of chiral analogs or the examination of their chiroptical properties, such as circular dichroism or optical rotatory dispersion.

Given the absence of specific research findings for this compound, a detailed article focusing solely on its advanced structural characterization and that of its analogs cannot be generated at this time. The foundational experimental and theoretical data required to fulfill such a request are not present in the public domain.

Reactivity and Reaction Mechanisms of 7h Dibenzo B,g Fluoren 7 One

Rearrangement Reactions

Rearrangement reactions of dibenzofluorenones can lead to a variety of isomeric structures, often driven by thermodynamic or kinetic control. These transformations are crucial for understanding the stability and interconversion of different isomers.

While direct studies on the Friedel-Crafts acyl rearrangement of 7H-Dibenzo(b,g)fluoren-7-one are not extensively documented, the behavior of related dibenzofluorenone isomers provides significant insight into potential isomerization pathways. Dibenzofluorenones can undergo reversible Friedel-Crafts acyl rearrangements in the presence of strong acids like polyphosphoric acid (PPA) at elevated temperatures.

For instance, the rearrangement of 13H-dibenzo[a,i]fluoren-13-one (DBaiF) can yield both 13H-dibenzo[a,h]fluoren-13-one (DBahF) and 12H-dibenzo[b,h]fluoren-12-one (DBbhF). The mechanism of these reversible rearrangements is thought to involve the O-protonated species of the dibenzofluorenone. This protonated intermediate can then undergo proton migration to form isomeric σ-complexes. These σ-complexes can then lead to the formation of naphthyl naphthoylium ions, which are key intermediates in the acyl rearrangement process. The regioselectivity of the rearrangement is influenced by the relative stability of these intermediates, with some products being kinetically favored and others being the result of thermodynamic control.

Table 1: Isomerization of Dibenzofluorenones via Friedel-Crafts Acyl Rearrangement

| Starting Isomer | Reaction Conditions | Products | Control |

|---|---|---|---|

| 13H-dibenzo[a,i]fluoren-13-one (DBaiF) | PPA, high temperature | 13H-dibenzo[a,h]fluoren-13-one (DBahF) | Kinetic |

| 13H-dibenzo[a,i]fluoren-13-one (DBaiF) | PPA, high temperature | 12H-dibenzo[b,h]fluoren-12-one (DBbhF) | Thermodynamic |

This table is illustrative of the types of rearrangements dibenzofluorenones can undergo and is based on studies of related isomers.

A notable example is the rearrangement of di-1-naphthylcarbene, which can be generated from di-1-naphthyldiazomethane. Upon thermolysis, this carbene undergoes a carbene-carbene rearrangement to form dibenzo[c,g]fluorene. This type of rearrangement highlights a potential pathway for the formation of the dibenzofluorene (B14450075) skeleton from carbene intermediates.

Another relevant rearrangement involving carbenes is the Wolff rearrangement. This reaction typically involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a variety of nucleophiles. While this is a rearrangement of an acyl carbene, it demonstrates the propensity of carbene intermediates to undergo structural reorganization to form more stable products.

Table 2: Examples of Carbene Rearrangements in Fluorenone-Related Systems

| Precursor | Carbene Intermediate | Rearrangement Product | Reaction Type |

|---|---|---|---|

| Di-1-naphthyldiazomethane | Di-1-naphthylcarbene | Dibenzo[c,g]fluorene | Carbene-carbene rearrangement |

This table provides examples of carbene rearrangements that are conceptually relevant to the reactivity of dibenzofluorenones.

Oxidation and Reduction Processes in Synthetic Context

The carbonyl group of this compound is susceptible to both oxidation and reduction, leading to a range of derivatives.

Oxidation: While the fluorenone core is relatively stable to oxidation, harsh oxidizing agents can lead to degradation of the aromatic system. More subtle oxidative processes can occur at substituent groups if present. The oxidation of polycyclic aromatic ketones can sometimes lead to the formation of quinones or other oxygenated derivatives under specific conditions. For instance, some polycyclic aromatic hydrocarbons can be oxidized to produce aromatic alcohols and ketones.

Reduction: The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 7H-Dibenzo(b,g)fluoren-7-ol. Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For example, NaBH₄ is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of esters or carboxylic acids. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups.

Table 3: Common Oxidation and Reduction Reactions of Polycyclic Aromatic Ketones

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Ring cleavage or quinone formation |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

This table outlines general oxidation and reduction reactions applicable to polycyclic aromatic ketones like this compound.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of its aromatic rings and the central carbonyl group.

Nucleophilic Reactivity: The carbonyl carbon of this compound is electrophilic and is therefore a prime target for nucleophilic attack. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide variety of nucleophiles can participate in this type of reaction, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and enolates. The accessibility of the carbonyl carbon to the incoming nucleophile can be influenced by steric hindrance from the adjacent aromatic rings.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for the synthesis and functionalization of complex aromatic systems like this compound.

Palladium-catalyzed carbonylation reactions are a key method for the synthesis of fluorenones. While a specific synthesis of this compound via this method is not detailed in the literature, the general mechanism provides a framework for how such a synthesis could be achieved.

One common approach involves the palladium-catalyzed carbonylative coupling of a suitably substituted biaryl precursor. For example, a 2-halobiaryl compound can undergo intramolecular carbonylation in the presence of a palladium catalyst and a source of carbon monoxide.

The catalytic cycle is generally believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide bond of the starting material, forming a Pd(II) intermediate.

CO Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the Pd-aryl bond to form an acyl-palladium complex.

Intramolecular C-H Activation/Cyclization: The acyl-palladium species then undergoes an intramolecular C-H activation of the adjacent aromatic ring, leading to the formation of a six-membered palladacycle.

Reductive Elimination: The final step is the reductive elimination of the fluorenone product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of this process can be highly dependent on the choice of palladium precursor, ligands, base, and reaction conditions.

Exploration of Other Cross-Coupling and Functionalization Reactions of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the cross-coupling and other functionalization reactions of this compound. While research into the reactivity of other dibenzofluorenone isomers and related polycyclic aromatic hydrocarbons is documented, the specific chemical behavior of the this compound isomer in this context remains largely unexplored in published works.

General reactivity patterns for fluorenone-type structures suggest that the carbonyl group and the aromatic rings would be the primary sites for chemical modification. The carbonyl group is a potential site for nucleophilic addition and condensation reactions. The extended aromatic system, in principle, could undergo electrophilic substitution reactions, although the specific regioselectivity for this compound has not been reported.

Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of aromatic ketones. These reactions typically require the presence of a halide or triflate group on the aromatic scaffold. The synthesis of such halogenated or triflated derivatives of this compound would be a necessary prerequisite for exploring its utility in palladium- or copper-catalyzed cross-coupling reactions. However, literature describing the synthesis of these specific precursors and their subsequent engagement in cross-coupling reactions is not currently available.

Similarly, direct C-H functionalization reactions, which have emerged as an efficient strategy for the derivatization of aromatic compounds, have not been specifically reported for this compound. The application of these advanced synthetic methods to this particular dibenzofluorenone isomer presents an open area for future research.

Due to the lack of specific research data on the cross-coupling and functionalization reactions of this compound, a data table of reaction examples cannot be provided. The scientific community has yet to publish detailed findings on the derivatization of this compound through such synthetic methodologies. Therefore, a detailed discussion of reaction mechanisms, scope, and limitations as they pertain directly to this compound cannot be constructed at this time.

Theoretical and Computational Chemistry Investigations of 7h Dibenzo B,g Fluoren 7 One

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior and physical properties. For conjugated systems like 7H-Dibenzo(b,g)fluoren-7-one, the arrangement and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance.

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The HOMO can be thought of as the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. Conversely, the LUMO is the orbital that most readily accepts an electron.

In fluorenone and its derivatives, the HOMO is typically a π-orbital delocalized across the aromatic framework, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. The electron-withdrawing nature of the carbonyl group in fluorenones tends to localize electron density around itself in the LUMO. nih.gov The extended π-system of this compound, resulting from the fusion of benzene (B151609) rings to the fluorenone core, leads to a greater delocalization of the HOMO and LUMO across the entire molecule. This extensive conjugation is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to the parent fluorenone.

Computational studies on analogous fluorenone systems demonstrate that the character of these frontier orbitals can be tuned. For instance, the introduction of electron-donating substituents tends to increase the energy levels of both the HOMO and LUMO, while electron-withdrawing groups have the opposite effect. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Computational Method |

|---|---|---|---|

| Fluorenone (Analogous) | -6.50 | -2.50 | DFT/B3LYP/6-31G |

| Fluorenol (Analogous) | -6.20 | -1.80 | DFT/B3LYP/6-31G |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences a molecule's electronic and optical properties. nih.gov A smaller energy gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.

For this compound, the extended conjugation is expected to result in a smaller HOMO-LUMO gap compared to fluorenone. Computational modeling on fluorenol, a related compound, shows a smaller HOMO-LUMO gap than fluorenone, suggesting superior charge transport efficiency. nih.govresearchgate.net This has significant implications for the photophysical behavior of the molecule, as a smaller energy gap means that less energy is required to excite an electron from the HOMO to the LUMO. This typically results in the absorption of longer wavelengths of light, shifting the absorption spectrum towards the visible region.

The HOMO-LUMO gap is a key factor in determining the eventual charge transfer within the molecule. In fluorenone systems, the carbonyl group's nonbonding electrons can influence the HOMO-LUMO gap by impacting the probability of an n→π* transition. nih.gov

| Compound | HOMO-LUMO Gap (eV) | Photophysical Implication |

|---|---|---|

| Fluorenone (Analogous) | 4.00 | Absorption in the UV region |

| Fluorenol (Analogous) | 4.40 | Blue-shifted absorption compared to fluorenone |

The electronic properties of this compound are heavily influenced by the interactions between its various orbitals and the extensive π-conjugation. The fusion of the benzene rings to the fluorenone core creates a large, planar system where p-orbitals overlap, allowing for the delocalization of π-electrons. This delocalization stabilizes the molecule and influences the energies of the HOMO and LUMO.

Beyond the dominant π-conjugation, other orbital interactions can play a role. For instance, hyperconjugation, the interaction of σ-bonds with adjacent empty or partially filled p-orbitals or π-orbitals, can further stabilize the molecule. In the context of fluorenones, the interaction between the carbonyl group and the aromatic system is crucial. The carbonyl group acts as an electron-withdrawing moiety, and its π* orbital can interact with the π orbitals of the aromatic rings. nih.gov This interaction facilitates intramolecular charge transfer upon photoexcitation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways, providing a detailed picture of how a reaction proceeds.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. Identifying the geometry and energy of the transition state is a primary goal of computational reaction mechanism studies.

For reactions involving fluorenones, such as nucleophilic addition to the carbonyl group, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure. academie-sciences.fr The energy of this transition state relative to the reactants gives the activation energy or energy barrier of the reaction. A lower energy barrier corresponds to a faster reaction rate.

Computational studies on the addition of nucleophiles to fluorenone have shown that a single-electron transfer (SET) mechanism can be competitive with the direct nucleophilic addition. academie-sciences.fr The determination of the energy barriers for both pathways is crucial for predicting the major reaction product. The process of finding a transition state often involves methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) method or relaxed potential energy scans. github.io

Once a transition state has been identified, the entire reaction pathway can be mapped out by performing an Intrinsic Reaction Coordinate (IRC) calculation. github.io An IRC calculation follows the minimum energy path downhill from the transition state to both the reactants and the products, confirming that the located transition state indeed connects the intended species.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a rigid polycyclic aromatic hydrocarbon (PAH) like this compound, MD simulations can provide insights into its interactions with other molecules, such as solvents, biological macromolecules, or other organic molecules. The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting atoms.

The process begins with the definition of a force field, which is a set of empirical potential energy functions that describe the interactions between atoms in the system. These force fields account for both bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals and electrostatic forces). For a molecule like this compound, which is largely planar and conformationally restricted, the primary focus of MD studies would be on its intermolecular interactions rather than intramolecular conformational changes.

Conformational studies for this specific molecule would be limited due to its fused ring structure. The primary degrees of freedom are related to the slight puckering of the five-membered ring and vibrations of the aromatic system. However, in derivatives of this compound or in its interactions with other molecules, conformational analysis becomes more critical. For instance, studying the orientation and binding energy of this compound within the active site of an enzyme would involve exploring the conformational space of the ligand-protein complex through techniques like molecular docking followed by MD simulations. nih.gov These simulations can reveal the stability of different binding poses and the key intermolecular interactions (e.g., pi-stacking, hydrophobic interactions) that govern the binding process.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods has become a standard tool in organic chemistry. escholarship.org Density Functional Theory (DFT) is the most common method employed for this purpose. The process involves first optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). Following geometry optimization, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predictions are highly sensitive to the molecular geometry and the computational method used. comporgchem.com For complex molecules, it is often necessary to calculate shifts for multiple possible conformations and average them based on their Boltzmann population to obtain accurate results. comporgchem.com An illustrative table of predicted ¹³C NMR chemical shifts for this compound is presented below.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This data is for illustrative purposes to demonstrate the output of a computational study and is not from a published experimental or theoretical source.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 192.5 |

| Aromatic C-H | 120.0 - 135.0 |

UV-Vis Spectra: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensity) of electronic transitions from the ground state to various excited states.

The calculation begins with a ground-state geometry optimization. Then, a TD-DFT calculation is performed to determine the energies of the lowest-lying singlet excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical spectra can be compared with experimental data to aid in the assignment of electronic transitions, which for PAHs like this compound are typically π → π* transitions. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. osti.gov

Illustrative Predicted UV-Vis Absorption Data for this compound This data is for illustrative purposes to demonstrate the output of a computational study and is not from a published experimental or theoretical source.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 385 | 0.15 |

| S₀ → S₂ | 350 | 0.45 |

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Theoretical Methodologies)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. The theoretical methodology of a QSAR study involves several key steps:

Data Set Selection: A dataset of molecules with known biological activities (e.g., toxicity, enzyme inhibition) is required. For a study involving this compound, one would need a series of its derivatives with varying substituents.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and properties. They can be broadly categorized as:

0D: Constitutional descriptors (e.g., molecular weight, atom counts).

1D: Physicochemical properties (e.g., logP, molar refractivity).

2D: Topological indices derived from the 2D graph of the molecule.

3D: Geometrical properties (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: These are calculated using methods like DFT or semi-empirical methods and include properties like HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net These descriptors are particularly powerful as they capture the electronic nature of the molecule. researchgate.net

Model Development: Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is developed that links the calculated descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).

For a compound like this compound, a QSAR study could be used to predict the carcinogenicity or mutagenicity of its derivatives based on descriptors related to their electronic structure and hydrophobicity.

Density Functional Theory (DFT) and Semiempirical Calculations (e.g., PM3)

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. aps.org It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. aps.org

In practice, DFT calculations are performed using the Kohn-Sham equations, which map the interacting system of electrons onto a fictitious system of non-interacting electrons moving in an effective potential. The main challenge in DFT is finding the exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. Numerous approximations for this functional have been developed, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA, e.g., BLYP), and hybrid functionals (e.g., B3LYP), which incorporate a portion of exact exchange from Hartree-Fock theory.

For this compound, DFT calculations can be used to determine a variety of properties:

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (related to chemical reactivity and electronic transitions), and the distribution of electron density and electrostatic potential.

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule.

Thermodynamic Properties: Estimating enthalpy, entropy, and Gibbs free energy.

Semiempirical Calculations (e.g., PM3): Semiempirical methods are a class of quantum chemistry calculations that are computationally faster than ab initio methods like DFT because they use parameters derived from experimental data to simplify some of the complex integrals. PM3 (Parametrized Model 3) is a popular semiempirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. gaussian.com

While less accurate than DFT, semiempirical methods are very useful for large molecules or for preliminary calculations where high accuracy is not required. They can provide good qualitative results for molecular geometries, heats of formation, and electronic properties like orbital energies. For a molecule like this compound, PM3 could be used for initial geometry optimizations before refinement with a more accurate DFT method or for screening large numbers of related compounds in a QSAR study.

Illustrative Comparison of Properties Calculated by DFT and PM3 This data is for illustrative purposes to demonstrate the output of a computational study and is not from a published experimental or theoretical source.

| Property | DFT (B3LYP/6-31G(d)) | Semi-Empirical (PM3) | Unit |

|---|---|---|---|

| Heat of Formation | N/A | 125.5 | kcal/mol |

| HOMO Energy | -5.8 | -7.9 | eV |

| LUMO Energy | -2.5 | -1.8 | eV |

| HOMO-LUMO Gap | 3.3 | 6.1 | eV |

Research Applications and Functional Materials Development Based on 7h Dibenzo B,g Fluoren 7 One

Role as Advanced Building Blocks in Organic Materials Science

The rigid, planar, and extended π-conjugated system of the dibenzofluorenone core makes 7H-Dibenzo(b,g)fluoren-7-one an excellent candidate as an advanced building block for a variety of organic functional materials. The fusion of multiple aromatic rings imparts significant thermal and chemical stability, a crucial characteristic for materials used in electronic devices.

The fluorene (B118485) and carbazole (B46965) moieties, which are structurally related to the dibenzofluorenone core, are widely used as fundamental units in the synthesis of hole-transporting materials, light-emitting polymers, and nonlinear optical materials. rsc.orgmagtech.com.cn The central ketone group in this compound introduces a distinct electronic feature. As an electron-withdrawing group, the carbonyl moiety can be used to tune the electron affinity and energy levels of the resulting materials. This makes the dibenzofluorenone scaffold particularly valuable for creating donor-acceptor (D-A) type architectures, which are fundamental to the design of many modern organic electronic materials. By strategically attaching electron-donating groups to the dibenzofluorenone core, researchers can create molecules with tailored intramolecular charge transfer (ICT) characteristics, influencing their optical and electronic properties.

Exploration in Optoelectronic Materials Research

The inherent electronic and photophysical properties of large polycyclic aromatic systems make them prime targets for optoelectronic research. Derivatives of this compound are expected to be active in this field, particularly in light-emitting and charge-transporting applications.

For materials intended for light-emitting applications, such as in Organic Light-Emitting Diodes (OLEDs), key parameters include the emission wavelength, fluorescence quantum yield (Φf), and excited-state lifetime. In analogous systems, such as copolymers containing fluorene units, the introduction of different comonomers can significantly shift the emission color. For instance, copolymers of fluorene with benzothiadiazole (an electron-accepting unit) are known to produce green light, demonstrating how molecular design can tune the emission properties. researchgate.net It is anticipated that derivatives of this compound could be synthesized to emit light across the visible spectrum, particularly in the blue region, which is highly sought after for display and lighting applications.

Table 1: Representative Photophysical Properties of Related Aromatic Systems

| Compound Class | Absorption Max (λabs) | Emission Max (λem) | Application Note |

|---|---|---|---|

| Fluorene Copolymers | ~380-450 nm | ~420-550 nm | Emission color is tunable by copolymerization. researchgate.net |

| Carbazole Derivatives | ~330-370 nm | ~380-450 nm | Often used as hosts for blue phosphorescent emitters or as blue emitters themselves. magtech.com.cn |

This table presents representative data for classes of compounds structurally related to this compound to illustrate typical photophysical properties.

The ability to efficiently transport charge carriers (holes or electrons) is fundamental to the performance of organic electronic devices. The large, overlapping π-orbitals of polycyclic aromatic compounds facilitate charge delocalization and intermolecular charge hopping. Carbazole and fluorene derivatives are renowned for their excellent hole-transporting capabilities. rsc.orgmagtech.com.cn Their electron-rich nature and ability to form stable radical cations make them ideal for use as Hole Transport Materials (HTMs) in OLEDs and perovskite solar cells.

The this compound core, with its electron-withdrawing ketone group, presents an interesting case. While the extended aromatic system is conducive to charge transport, the ketone group would lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) compared to a simple fluorene or carbazole. A lower HOMO level can be advantageous in certain device architectures, improving air stability and matching the energy levels of other materials. Conversely, functionalization of the dibenzofluorenone core with strong electron-donating groups, such as triphenylamine (B166846) moieties, could produce ambipolar materials capable of transporting both holes and electrons, or dedicated HTMs with specifically tuned energy levels. For example, studies on poly(fluorene-benzothiadiazole) have shown that it can transport both electrons and holes, although often one carrier type is dominant. researchgate.net

Table 2: Representative Hole Mobility of Fluorene-Based Hole Transport Materials

| Material Type | Hole Mobility (μh) in cm²/V·s | Measurement Technique |

|---|---|---|

| Poly(fluorene-benzothiadiazole) | ~10⁻⁴ - 10⁻³ | Time-of-Flight (ToF) |

| Spiro-OMeTAD | ~2 x 10⁻⁵ - 1 x 10⁻⁴ | Space-Charge Limited Current (SCLC) |

This table provides typical hole mobility values for well-known classes of HTMs to provide context for the potential performance of materials based on a dibenzofluorenone core.

Comparative Studies with Related Polycyclic Aromatic Ketones and Heterocycles

Understanding how subtle changes in molecular structure affect material properties is a cornerstone of materials chemistry. Comparing this compound with its isomers and heterocyclic analogues provides crucial insights.

Isomers—molecules with the same chemical formula but different arrangements of atoms—can have remarkably different properties. libretexts.orglibretexts.org In the case of dibenzofluorenones, the connectivity of the benzene (B151609) rings (e.g., linear vs. kinked) dramatically alters the shape, packing in the solid state, and electronic conjugation. Research on dihydroindenofluorene isomers, which are structurally related bridged terphenyls, has shown that positional isomerism is a powerful tool to tune electronic properties. nih.gov For example, changing the phenyl linkages from para to meta or altering the bridge arrangement from anti to syn leads to significant changes in emission characteristics, with some isomers being better suited for stable blue emission than others. nih.gov

It can be inferred that the specific [b,g] fusion of the benzene rings in this compound will result in a unique set of photophysical and electronic properties compared to other isomers like 7H-dibenzo[c,g]fluoren-7-one or 13H-dibenzo[a,i]fluoren-13-one. These differences would manifest in their absorption/emission spectra, charge carrier mobilities, and thermal properties, dictating their suitability for different applications.

Replacing a carbon-based ring in a polycyclic system with a heterocycle containing atoms like nitrogen (e.g., carbazole) or silicon (e.g., silole) is a common strategy to fine-tune material properties.

Carbazoles vs. Dibenzofluorenones : The nitrogen atom in a carbazole acts as an electron-donating center, making carbazole-based materials excellent hole transporters. magtech.com.cn A direct comparison with this compound would highlight the effect of replacing the electron-donating N-H group with an electron-withdrawing C=O group. This substitution would be expected to:

Lower the HOMO and LUMO energy levels.

Potentially shift emission towards longer wavelengths (red-shift).

Increase the electron affinity, possibly introducing or enhancing electron-transporting properties.

Siloles vs. Dibenzofluorenones : Siloles (silacyclopentadienes) are another important class of heterocycles used in optoelectronics. The interaction between the σ* orbitals of the exocyclic Si-C bonds and the π* orbital of the diene ring gives siloles low-lying LUMO levels. This makes them excellent electron acceptors and n-type (electron-transporting) materials. Replacing a benzene ring in the dibenzofluorenone structure with a silole ring would likely create a material with significantly enhanced electron-accepting character, making it a strong candidate for n-type semiconductors or as the acceptor component in D-A polymers for organic solar cells.

Formation Mechanisms in Complex Chemical Environments (e.g., Combustion Processes)

The formation of this compound in complex chemical environments, such as those found in combustion processes, is intrinsically linked to the broader mechanisms of Polycyclic Aromatic Hydrocarbon (PAH) and oxygenated PAH (OPAH) formation. While specific, detailed reaction pathways for the synthesis of this compound are not extensively documented, its formation can be understood through the established principles of PAH growth and subsequent oxidation. Incomplete combustion of organic materials is a primary source of a wide array of PAHs and their derivatives. researchgate.net

The genesis of PAHs in high-temperature environments like flames involves a series of complex chemical reactions. The initial stages are characterized by the decomposition of the fuel into smaller, highly reactive molecular fragments and radicals. These fragments then recombine to form the first aromatic rings, with benzene often being a key intermediate. nih.gov From this point, the growth to larger, multi-ring PAH structures is thought to occur through several key mechanisms.

One of the most recognized pathways for PAH growth is the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. This process involves the removal of a hydrogen atom from an existing aromatic ring, creating a radical site. An acetylene (B1199291) (C₂H₂) molecule then adds to this site, leading to the formation of a new ring after a series of cyclization and dehydrogenation steps. While HACA is a foundational concept, other mechanisms are also crucial for explaining the diversity and rapid growth of PAHs observed in combustion.

The Hydrogen Abstraction/Vinylacetylene Addition (HAVA) mechanism is another significant pathway, particularly where vinylacetylene is abundant. mdpi.com Similar to HACA, it begins with hydrogen abstraction, followed by the addition of vinylacetylene. Additionally, the Methyl-Addition/Cyclization (MAC) mechanism contributes to PAH growth through the addition of methyl radicals, which are prevalent in many combustion environments. nih.gov

The formation of the specific dibenzofluorene (B14450075) carbon skeleton likely involves reactions between smaller aromatic precursors. Resonantly stabilized radicals, such as indenyl and benzyl (B1604629) radicals, are considered vital in the formation and growth of more complex PAHs. rsc.org For instance, the combination of such radicals can lead to the construction of the multi-ring structure that forms the basis of this compound.

Once the parent dibenzofluorene PAH is formed, the introduction of the ketone functional group to create this compound occurs through oxidation reactions. rsc.org In the high-temperature, oxygen-rich (or locally oxygen-rich) zones of a flame, PAHs can react with oxygen-containing species such as hydroxyl radicals (•OH) or atomic oxygen (O). These reactions can lead to the formation of phenolic or epoxide intermediates, which can then be further oxidized to form a stable ketone group on the fluorene moiety. The presence of a five-membered ring in the fluorene structure may influence the site and likelihood of oxidation.

The table below summarizes the key mechanistic steps that are likely involved in the formation of this compound in a combustion environment.

| Mechanistic Step | Description | Key Reactants/Intermediates |

| Fuel Pyrolysis | Initial thermal decomposition of the organic fuel into smaller radical and molecular fragments. | Fuel molecules, various small hydrocarbon radicals. |

| First Ring Formation | Recombination of smaller fragments to form the initial aromatic rings. | Acetylene, propargyl radical, cyclopentadienyl (B1206354) radical. |

| PAH Growth | Growth from smaller aromatic rings to larger, multi-ring structures via mechanisms like HACA, HAVA, and MAC. | Benzene, naphthalene, acetylene, vinylacetylene, methyl radicals. |

| Dibenzofluorene Skeleton Formation | Combination of specific aromatic precursors, potentially involving resonantly stabilized radicals, to form the characteristic dibenzofluorene structure. | Indenyl radicals, benzyl radicals, other larger PAHs. |

| Oxidation | Introduction of the ketone functional group onto the dibenzofluorene skeleton through reaction with oxidizing species present in the flame. | Dibenzofluorene, •OH, O. |

It is important to note that the formation and destruction of PAHs and OPAHs are competing processes within a combustion system. The final concentration of this compound that is emitted depends on a variety of factors, including the fuel type, temperature profiles, residence time in the flame, and the local equivalence ratio (fuel-to-air ratio).

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies

The development of efficient and environmentally benign synthetic routes to 7H-Dibenzo(b,g)fluoren-7-one is a primary area for future investigation. Current synthetic strategies for related fluorenone derivatives often rely on multi-step processes with harsh reaction conditions. Future efforts could focus on:

Palladium-Catalyzed Dehydrogenative Cyclization: This modern synthetic tool offers a concise route to fluorenones from readily available benzophenones through dual C-H functionalization. acs.org Adapting this methodology for the synthesis of this compound could significantly improve efficiency and atom economy.

Thermal Cyclization of Diaryldiynones: Research into the thermal cyclization of specific diaryldiynones has shown promise for the formation of benzo[b]fluorenone cores. nih.gov Further investigation into the design of precursors could lead to a regioselective synthesis of the desired dibenzo[b,g] isomer.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies could enable more controlled and rapid synthesis, potentially reducing reaction times and improving yields and purity.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Palladium-Catalyzed Dehydrogenative Cyclization | High atom economy, use of readily available starting materials. | Catalyst cost and optimization, potential for side reactions. |

| Thermal Cyclization of Diaryldiynones | Access to complex core structures. | Control of regioselectivity, synthesis of specialized precursors. |

| Flow Chemistry / Microwave-Assisted Synthesis | Improved reaction control, scalability, reduced reaction times. | Initial setup costs, optimization of reaction parameters. |

Exploration of Advanced Catalytic Transformations

Once efficient synthetic routes are established, the exploration of advanced catalytic transformations of this compound will be crucial for derivatization and functionalization. Future research could explore:

C-H Activation: Direct functionalization of the aromatic backbone through C-H activation would provide a powerful tool for introducing a wide range of functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties.

Cross-Coupling Reactions: Catalytic cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be employed to attach various substituents to the fluorenone core, leading to the development of a library of derivatives with tailored functionalities.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective functionalization of the prochiral fluorenone core could lead to the synthesis of chiral derivatives with potential applications in chiral sensing and catalysis.

Integration into Hybrid and Nanostructured Materials for Enhanced Functionality

The rigid, planar structure and extended π-conjugation of this compound make it an attractive building block for advanced materials. Future research is expected to focus on its incorporation into:

Organic Light-Emitting Diodes (OLEDs): Fluorenone derivatives are known for their electroluminescent properties. The specific electronic structure of the [b,g] isomer could lead to novel host or emissive materials with improved efficiency and color purity.

Organic Photovoltaics (OPVs): As an electron-accepting moiety, this compound derivatives could be investigated as non-fullerene acceptors in OPV devices.

Chemosensors: Functionalization of the fluorenone core with specific recognition units could lead to the development of highly sensitive and selective fluorescent chemosensors for the detection of ions or small molecules.

Nanostructured Materials: Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and electronic properties for applications in gas storage, separation, and catalysis.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A thorough understanding of the fundamental photophysical and electronic properties of this compound is essential for its rational application in materials science. Future research will likely involve:

Ultrafast Transient Absorption Spectroscopy: To probe the dynamics of excited states and understand the mechanisms of energy transfer and charge separation.

Time-Resolved Fluorescence Spectroscopy: To investigate the fluorescence lifetimes and quantum yields of the parent molecule and its derivatives.

Cyclic Voltammetry: To determine the redox potentials and estimate the HOMO and LUMO energy levels, which are crucial parameters for applications in organic electronics.

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for predicting the electronic structure, absorption and emission spectra, and other photophysical properties of this compound and its derivatives, guiding the design of new materials. nih.gov

Computational Design of Derivatives with Tailored Electronic and Photophysical Properties

Computational modeling will play a pivotal role in accelerating the discovery of new this compound derivatives with desired properties. By using computational screening, researchers can:

Predict the Effects of Substituents: Systematically evaluate the impact of different electron-donating and electron-withdrawing groups at various positions on the fluorenone core to tune the HOMO/LUMO levels, bandgap, and emission color.

Design Molecules for Specific Applications: Computationally design derivatives with optimized properties for use in OLEDs, OPVs, or sensors before undertaking their synthesis, thereby saving time and resources.

Investigate Intermolecular Interactions: Model the packing and intermolecular interactions of derivatives in the solid state to predict their charge transport properties and performance in electronic devices.

The synergy between computational design and experimental validation will be key to unlocking the full potential of the this compound scaffold in the development of next-generation organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.